molecular formula C4H8N2O2 B12799200 3-Hydroxy-2-methylimidazolidin-4-one CAS No. 27230-61-1

3-Hydroxy-2-methylimidazolidin-4-one

Cat. No.: B12799200
CAS No.: 27230-61-1
M. Wt: 116.12 g/mol
InChI Key: KLVPTGDBRLOERX-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methylimidazolidin-4-one is a heterocyclic compound featuring a five-membered imidazolidinone ring with hydroxyl (-OH) and methyl (-CH₃) substituents at positions 3 and 2, respectively. This compound belongs to the imidazolidinone family, which is characterized by a saturated ring containing two nitrogen atoms and a ketone group.

Properties

CAS No.

27230-61-1

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

IUPAC Name

3-hydroxy-2-methylimidazolidin-4-one

InChI

InChI=1S/C4H8N2O2/c1-3-5-2-4(7)6(3)8/h3,5,8H,2H2,1H3

InChI Key

KLVPTGDBRLOERX-UHFFFAOYSA-N

Canonical SMILES

CC1NCC(=O)N1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of NSC 116997 involves a series of chemical reactions that ensure the compound’s purity and effectiveness. The synthetic routes typically include the use of titriplex reagents, which are known for their ability to form stable complexes with metal ions. The reaction conditions often involve controlled temperatures and pH levels to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, NSC 116997 is produced using large-scale chemical reactors that allow for precise control over reaction conditions. The production process involves the use of high-purity reagents and advanced analytical techniques to monitor the quality of the final product. The compound is then subjected to rigorous quality control tests to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

NSC 116997 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in reactions involving NSC 116997 include titriplex reagents, acids, and bases. The reaction conditions often involve controlled temperatures, pH levels, and the presence of specific catalysts to facilitate the desired reactions .

Major Products Formed

The major products formed from reactions involving NSC 116997 depend on the specific type of reaction. In complexation reactions, the primary products are stable metal complexes. In substitution reactions, the products vary based on the substituents involved .

Scientific Research Applications

NSC 116997 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of NSC 116997 involves its ability to form stable complexes with metal ions. This complexation process is facilitated by the presence of functional groups that can donate electron pairs to the metal ions, forming coordinate covalent bonds. The molecular targets of NSC 116997 are primarily the metal ions present in water samples, and the pathways involved include the formation of stable metal-ligand complexes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The key differences between 3-Hydroxy-2-methylimidazolidin-4-one and its analogs lie in their substituents and heteroatom composition:

Compound Core Structure Substituents Key Functional Groups
This compound Imidazolidin-4-one 2-methyl, 3-hydroxy -OH, -CH₃, ketone
Thiazolidin-4-one Thiazolidin-4-one Varies (e.g., aryl, alkyl) Sulfur atom, ketone
Oxazolidin-4-one Oxazolidin-4-one Varies (e.g., 3-phenyl) Oxygen atom, ketone
3-Phenyl-2-thioxoimidazolidin-4-one Imidazolidin-4-one 3-phenyl, 2-thioxo (-S) -S, aryl substituent, ketone

Key Observations :

  • The presence of a hydroxyl group in this compound distinguishes it from sulfur-containing analogs like thiazolidin-4-one or 3-phenyl-2-thioxoimidazolidin-4-one, which exhibit distinct reactivity and biological profiles .
Physicochemical Data
Compound Melting Point (°C) Molecular Weight (g/mol) Spectroscopic Features
This compound Not reported ~144.16 (calculated) IR: Broad O-H stretch (~3200 cm⁻¹)
3-Phenyl-2-thioxoimidazolidin-4-one 246–248 193.24 $^1$H NMR: δ 7.4–7.6 (aryl protons)
Thiazolidin-4-one derivatives 180–220 (varies) ~150–250 LC-MS: [M+H]⁺ peaks confirmed
Antimicrobial Activity
  • Imidazolidin-4-one derivatives : Demonstrated moderate to high activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), attributed to hydrogen bonding and hydrophobic interactions with microbial enzymes .
  • 3-Phenyl-2-thioxoimidazolidin-4-one: Not explicitly tested, but sulfur-containing analogs are known for enhanced bioactivity due to thiol group reactivity .
Antioxidant Potential
  • Thiazolidin-4-one and oxazolidin-4-one derivatives exhibit radical scavenging activity in DPPH assays, with IC₅₀ values ranging from 20–50 μM. Hydroxyl-substituted imidazolidin-4-ones like this compound may show comparable or superior activity due to the -OH group’s redox properties .

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